1-Ethynyl-4-(2-methylpropyl)benzene
CAS No.: 132464-91-6
Cat. No.: VC21182899
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132464-91-6 |
---|---|
Molecular Formula | C12H14 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | 1-ethynyl-4-(2-methylpropyl)benzene |
Standard InChI | InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3 |
Standard InChI Key | HKKHYMVLZLMRPQ-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C#C |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C#C |
Introduction
Molecular Structure and Chemical Identity
Basic Structural Features
1-Ethynyl-4-(2-methylpropyl)benzene consists of a benzene ring with two key functional groups: an ethynyl group (-C≡CH) and a 2-methylpropyl group attached in a para configuration. The ethynyl group contributes to the compound's reactivity through its terminal alkyne functionality, while the 2-methylpropyl group influences its physical properties including solubility and boiling point . The structural arrangement gives this molecule distinctive chemical characteristics that distinguish it from related benzene derivatives.
Chemical Identifiers and Nomenclature
The compound has several recognized identifiers and synonyms in chemical databases and literature. These are summarized in the following table:
Identifier Type | Value |
---|---|
IUPAC Name | 1-ethynyl-4-(2-methylpropyl)benzene |
CAS Registry Number | 132464-91-6 |
Molecular Formula | C12H14 |
Common Synonyms | 1-ethynyl-4-isobutylbenzene, 4'-Isobutyl phenylacetylene, 4-isobutylphenylacetylene |
InChI | InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3 |
InChIKey | HKKHYMVLZLMRPQ-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C#C |
Table 1: Chemical identifiers for 1-Ethynyl-4-(2-methylpropyl)benzene
Physical and Chemical Properties
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of organic compounds. The characteristic spectral features of 1-Ethynyl-4-(2-methylpropyl)benzene would include:
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Infrared spectroscopy: A characteristic C≡C stretching band around 2100-2200 cm⁻¹ and typical aromatic C=C stretching bands around 1400-1600 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): In ¹H NMR, signals for the terminal alkyne proton, aromatic protons, and the aliphatic protons of the 2-methylpropyl group would be distinctive markers for identification.
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Mass Spectrometry: The molecular ion peak at m/z 158 and fragmentation patterns characteristic of aromatic compounds with alkyl and alkynyl substituents.
Chemical Reactivity and Synthesis
Reactive Sites and Chemical Behavior
1-Ethynyl-4-(2-methylpropyl)benzene exhibits reactivity patterns consistent with its structural features. The terminal alkyne functionality (-C≡CH) represents the most reactive site in the molecule, capable of participating in various addition reactions, coupling reactions, and metal coordination. The aromatic ring can undergo typical electrophilic aromatic substitution reactions, though with reduced reactivity at positions occupied by existing substituents. The 2-methylpropyl group primarily influences physical properties rather than reactivity, though it may participate in oxidation reactions under harsh conditions.
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